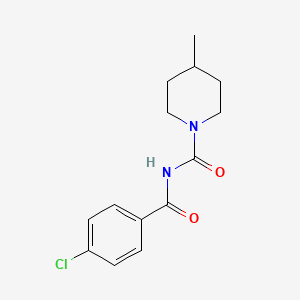

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

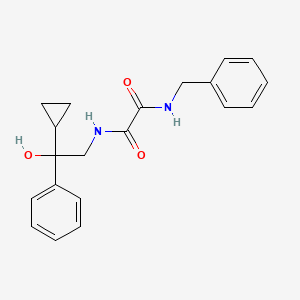

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide, also known as 4C-TMP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the late 1990s and has since gained attention for its potential applications in scientific research.

科学的研究の応用

Triazole Derivatives and Anticonvulsive Activity

A study discusses the properties of triazole derivatives, including N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide. These compounds have shown valuable pharmacological properties, particularly anti-convulsive activity, and are useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Antitumor Activity

Research on acridine derivatives, structurally similar to N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide, demonstrates significant antitumor activities. These derivatives, particularly the ones substituted at certain positions, have shown high levels of in vitro and in vivo antileukemic activity, indicating their potential in cancer treatment (Rewcastle et al., 1986).

Inhibition of Gene Expression

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide and its derivatives have been explored as inhibitors of NF-kappaB and AP-1 gene expression. These compounds, after structure-activity relationship studies, have shown potential in improving oral bioavailability and efficacy in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

DNA Binding and Cytotoxicity

The synthesis and properties of DNA-threading bis(9-aminoacridine-4-carboxamides), which include N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide, show that these compounds have the ability to bind DNA and exhibit cytotoxicity towards human leukemic cells. This property is crucial for their potential use in cancer therapy (He et al., 2008).

CGRP Receptor Inhibition

Research on a derivative of N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide, specifically designed as a CGRP receptor antagonist, has been conducted. The study involved the development of a stereoselective and economical synthesis of this compound, highlighting its importance in targeting the calcitonin gene-related peptide (CGRP) receptor, which has implications in various physiological processes (Cann et al., 2012).

作用機序

Target of Action

Compounds with similar structures, such as 4-chlorobenzoic acid, have been found to interact with enzymes like 4-chlorobenzoyl coa ligase . This enzyme plays a crucial role in the metabolism of certain compounds, particularly in the degradation of aromatic compounds.

Mode of Action

This is a common mechanism in the metabolism of aromatic compounds .

Biochemical Pathways

This process typically involves the conversion of the aromatic compound into a more easily metabolizable form, which can then be further broken down by the cell .

Pharmacokinetics

The solubility of the compound in dmso and methanol suggests that it might be well-absorbed in the body .

Result of Action

Based on the known actions of similar compounds, it can be hypothesized that this compound might play a role in the metabolism of certain aromatic compounds, potentially aiding in their breakdown and removal from the body .

特性

IUPAC Name |

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONHCMAMWLDRGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49826664 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2370328.png)

![N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2370333.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370336.png)

![4-[4-(Propan-2-yloxy)phenyl]butan-2-amine](/img/structure/B2370339.png)

![(5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2370341.png)

![N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2370342.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)

![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)

![Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B2370348.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370351.png)